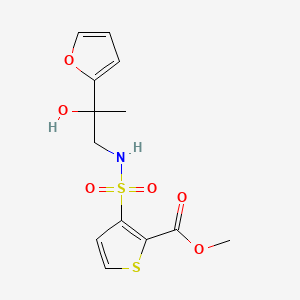

methyl 3-(N-(2-(furan-2-yl)-2-hydroxypropyl)sulfamoyl)thiophene-2-carboxylate

CAS No.: 1396812-44-4

Cat. No.: VC4634202

Molecular Formula: C13H15NO6S2

Molecular Weight: 345.38

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396812-44-4 |

|---|---|

| Molecular Formula | C13H15NO6S2 |

| Molecular Weight | 345.38 |

| IUPAC Name | methyl 3-[[2-(furan-2-yl)-2-hydroxypropyl]sulfamoyl]thiophene-2-carboxylate |

| Standard InChI | InChI=1S/C13H15NO6S2/c1-13(16,10-4-3-6-20-10)8-14-22(17,18)9-5-7-21-11(9)12(15)19-2/h3-7,14,16H,8H2,1-2H3 |

| Standard InChI Key | DKNPYSFALMNIEA-UHFFFAOYSA-N |

| SMILES | CC(CNS(=O)(=O)C1=C(SC=C1)C(=O)OC)(C2=CC=CO2)O |

Introduction

Methyl 3-(N-(2-(furan-2-yl)-2-hydroxypropyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound characterized by its unique structural features, including a furan ring, a sulfamoyl group, and a thiophene moiety. This compound belongs to the class of sulfamoyl derivatives and thiophene carboxylates, which are known for their potential applications in medicinal chemistry and organic synthesis.

Synthesis of Methyl 3-(N-(2-(Furan-2-yl)-2-hydroxypropyl)sulfamoyl)thiophene-2-carboxylate

The synthesis of this compound typically involves several steps, including the formation of the furan derivative, the introduction of the sulfamoyl group, and the incorporation of the thiophene-2-carboxylate moiety. These steps require careful control of reaction conditions and reagents to achieve high yields and purity.

Synthetic Steps:

-

Formation of Furan Derivative: This involves the synthesis of 2-(furan-2-yl)-2-hydroxypropyl derivatives.

-

Introduction of Sulfamoyl Group: Sulfamoylation reactions are used to introduce the sulfamoyl group into the molecule.

-

Incorporation of Thiophene-2-carboxylate Moiety: Thiophene-2-carboxylic acid derivatives are used to form the final compound.

Potential Applications

This compound's unique structure suggests potential applications in pharmaceuticals, particularly due to the presence of the furan moiety, which is often associated with biological activity. Further studies are needed to explore its therapeutic potential and to identify specific biological targets.

Potential Uses:

-

Pharmaceutical Intermediates: Its sulfamoyl and thiophene groups may contribute to biological activity, making it a candidate for drug development.

-

Organic Synthesis: The compound's functional groups allow it to participate in various chemical reactions, making it useful in synthetic organic chemistry.

Future Research Directions:

-

Biological Activity Studies: Investigate the compound's potential as an inhibitor of specific enzymes or receptors.

-

Structure-Activity Relationship (SAR) Studies: Modify the compound's structure to enhance its biological activity and drug-like properties.

-

In Vivo Studies: Conduct animal studies to assess the compound's safety and efficacy in biological systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume